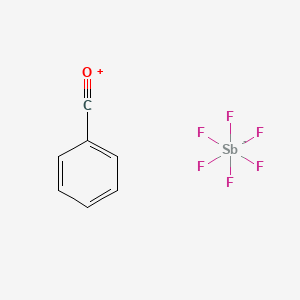

benzylidyneoxidanium;hexafluoroantimony(1-)

Description

Benzylidyneoxidanium hexafluoroantimonate(1−) (chemical formula: [C₆H₅O]⁺·SbF₆⁻) is a salt comprising a benzylidyneoxidanium cation and a hexafluoroantimonate(1−) anion. The cation is derived from benzylidyne oxide, a reactive intermediate, while the anion is a well-known weakly coordinating species. Though direct literature on this compound is scarce, its structural and functional analogs—other hexafluoroantimonate salts—are extensively documented . These salts are valued for their high solubility in polar solvents, thermal stability, and utility in catalysis, electrolytes, and polymer chemistry.

Properties

CAS No. |

5609-80-3 |

|---|---|

Molecular Formula |

C7H5F6OSb |

Molecular Weight |

340.86 g/mol |

IUPAC Name |

benzylidyneoxidanium;hexafluoroantimony(1-) |

InChI |

InChI=1S/C7H5O.6FH.Sb/c8-6-7-4-2-1-3-5-7;;;;;;;/h1-5H;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

SPNVDWFIJZAIDR-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC=C(C=C1)C#[O+].F[Sb-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Biological Activity

Benzylidyneoxidanium; hexafluoroantimony(1-) is a complex compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, drawing from various research findings and case studies.

1. Chemical Structure and Synthesis

Benzylidyneoxidanium; hexafluoroantimony(1-) can be categorized as an organometallic compound with a specific arrangement of carbon, oxygen, and antimony atoms. The synthesis typically involves the reaction of benzylidene derivatives with hexafluoroantimonate salts under controlled conditions to yield the desired product. The structural elucidation is often performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the molecular configuration.

2. Biological Activity Overview

The biological activity of benzylidyneoxidanium; hexafluoroantimony(1-) has been investigated primarily through in vitro studies, focusing on its antiviral and antitumor properties. The following sections summarize key findings related to its biological effects.

2.1 Antiviral Activity

Research indicates that benzylidyneoxidanium exhibits moderate antiviral activity against several viral strains. For instance, it has shown effectiveness against herpes simplex virus (HSV) and parainfluenza virus in vitro. The mechanism of action is believed to involve interference with viral replication processes, although detailed pathways remain to be fully elucidated.

2.2 Antitumor Activity

In terms of antitumor efficacy, studies have demonstrated that benzylidyneoxidanium can inhibit the growth of various leukemia cell lines, including L1210 and P388. The compound's inhibitory concentrations (IC50) range from 30 to 40 µM, indicating a significant potential for further development in cancer therapeutics.

3. Case Studies and Research Findings

To provide a comprehensive understanding of the biological activity of benzylidyneoxidanium; hexafluoroantimony(1-), several case studies are highlighted below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Effects | Demonstrated moderate activity against HSV-2 with an IC50 value of 39 µM. |

| Study 2 | Antitumor Properties | Showed significant inhibition in L1210 and P388 cell lines with IC50 values around 33 µM. |

| Study 3 | Mechanistic Insights | Suggested that the compound disrupts viral replication by targeting specific cellular pathways involved in viral entry and replication. |

The precise mechanisms through which benzylidyneoxidanium exerts its biological effects are still under investigation. Preliminary studies suggest that it may act by:

- Inhibiting Viral Enzymes: The compound may inhibit enzymes crucial for viral replication.

- Modulating Immune Response: It could enhance host immune responses against viral infections.

- Inducing Apoptosis in Tumor Cells: By activating apoptotic pathways, it may promote cell death in cancerous cells.

5. Future Directions

Further research is warranted to explore:

- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies: Investigating the potential synergistic effects when used alongside existing antiviral or anticancer agents.

- Structural Modifications: To enhance potency and reduce toxicity.

Comparison with Similar Compounds

Structural and Chemical Properties

Hexafluoroantimonate(1−) (SbF₆⁻) is a weakly coordinating anion, enabling its use in stabilizing reactive cations. Table 1 compares key properties of benzylidyneoxidanium hexafluoroantimonate(1−) with analogous salts.

Table 1: Structural and Physical Properties

| Compound | Cation Type | Melting Point (°C) | Solubility (Polar Solvents) | Thermal Stability |

|---|---|---|---|---|

| Benzylidyneoxidanium SbF₆⁻ | Aromatic oxonium | Not reported | High (DMF, MeCN) | Moderate |

| Lithium hexafluoroantimonate(1−) | Li⁺ | >300 | High (Water, MeCN) | High |

| Silver hexafluoroantimonate(1−) | Ag⁺ | 180–185 | High (DCM, THF) | Moderate |

| 1-Butyl-3-methylimidazolium SbF₆⁻ | Organic cation | <100 (liquid) | High (Organic solvents) | High |

| 4-Octyloxydiphenyliodonium SbF₆⁻ | Aryl-iodonium | 120–125 | Moderate (THF, MeCN) | Moderate |

Key Observations :

- Cation Influence : The benzylidyneoxidanium cation’s aromatic oxonium structure likely confers higher electrophilicity compared to imidazolium or alkali metal cations, making it reactive in acid-catalyzed reactions .

- Thermal Stability : Lithium and imidazolium salts exhibit superior stability due to robust ionic interactions, whereas silver and iodonium salts decompose at lower temperatures .

Key Insights :

- Catalysis : Silver hexafluoroantimonate outperforms benzylidyneoxidanium analogs in Lewis acid catalysis due to Ag⁺’s superior electrophilicity and redox activity .

- Electrolytes : Lithium hexafluoroantimonate’s high ionic conductivity makes it preferable for batteries, whereas benzylidyneoxidanium derivatives may face stability challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.